molecular formula C23H23N3O5 B4057110 methyl 3-methyl-11-(4-methyl-3-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

methyl 3-methyl-11-(4-methyl-3-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

Cat. No.: B4057110
M. Wt: 421.4 g/mol
InChI Key: XRRLYOGTZUVJFH-UHFFFAOYSA-N
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Description

Methyl 3-methyl-11-(4-methyl-3-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate is a useful research compound. Its molecular formula is C23H23N3O5 and its molecular weight is 421.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 421.16377084 g/mol and the complexity rating of the compound is 776. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neuroleptic Properties and Synthetic Methods

Research on dibenzo[b,e][1,4]diazepines, a class to which the specified compound belongs, has identified neuroleptic properties in some derivatives. These compounds have been synthesized using methods such as aminolysis, Bischler-Napieralski type cyclodehydration, and cyclodehydration of amino-amides by various condensing agents (Hunziker, Fischer, & Schmutz, 1967).

Transformation to Benzimidazole Derivatives

The transformation of dibenz[b,e][1,4]diazepinones under Vilsmeier-Haack reaction conditions to benzimidazole derivatives demonstrates the compound's versatility in chemical reactions. This transformation highlights the compound's potential in synthesizing novel organic materials with specific structural and electronic properties (Nagarajan & Shah, 1976).

Corrosion Inhibition

Benzodiazepine derivatives, including the specified compound, have been studied for their anti-corrosion properties for mild steel in acidic media. These compounds act as mixed-type inhibitors, forming a protective layer on the metal surface, which is significant for applications in material science and engineering (Laabaissi et al., 2021).

Analytical Chemistry and Mass Spectrometry

The study of mass spectral fragmentation patterns of dibenzo[b,e][1,4]diazepin-1-ones and their derivatives, including those with nitrophenyl groups, contributes to the field of analytical chemistry. Understanding these fragmentation patterns aids in the identification and characterization of similar compounds in complex mixtures, which is essential for pharmaceutical analysis and forensic science (Arellano, Martínez, & Cortés, 1982).

Novel Chemical Syntheses and Reactions

The synthesis of novel hexahydrodibenzo[b,e][1,4]diazepin-1-one derivatives through the reaction of specific amines with arylglyoxal hydrates in organic solvents exemplifies the compound's application in creating new chemical entities. Such syntheses are fundamental in medicinal chemistry and drug design, exploring the therapeutic potential of new compounds (Chechina et al., 2015).

Properties

IUPAC Name

methyl 9-methyl-6-(4-methyl-3-nitrophenyl)-7-oxo-5,6,8,9,10,11-hexahydrobenzo[b][1,4]benzodiazepine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23N3O5/c1-12-8-9-14(11-18(12)26(29)30)21-20-17(24-15-6-4-5-7-16(15)25-21)10-13(2)19(22(20)27)23(28)31-3/h4-9,11,13,19,21,24-25H,10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRRLYOGTZUVJFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(C(NC3=CC=CC=C3N2)C4=CC(=C(C=C4)C)[N+](=O)[O-])C(=O)C1C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
methyl 3-methyl-11-(4-methyl-3-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 2
Reactant of Route 2
methyl 3-methyl-11-(4-methyl-3-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 3
methyl 3-methyl-11-(4-methyl-3-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 4
Reactant of Route 4
methyl 3-methyl-11-(4-methyl-3-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 5
Reactant of Route 5
methyl 3-methyl-11-(4-methyl-3-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate
Reactant of Route 6
Reactant of Route 6
methyl 3-methyl-11-(4-methyl-3-nitrophenyl)-1-oxo-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepine-2-carboxylate

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